molecular formula C11H8ClN5O B2372294 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone CAS No. 338794-04-0

7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone

Numéro de catalogue: B2372294
Numéro CAS: 338794-04-0
Poids moléculaire: 261.67
Clé InChI: UBBMIPXCJBDZBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone reveals the following signals (Table 1):

δ (ppm) Multiplicity Integration Assignment
2.53 Singlet 3H C2-methyl
7.49 Singlet 1H Triazole H
7.14–8.32 Multiplet 3H Aromatic H
13.2 Broad singlet 1H N3-H

The C2-methyl group appears as a singlet at δ 2.53 ppm, consistent with the absence of neighboring protons. The triazole proton resonates as a singlet at δ 7.49 ppm, while aromatic protons from the quinazolinone core exhibit multiplet signals between δ 7.14–8.32 ppm. The N3-H proton, involved in intramolecular hydrogen bonding, appears as a broad singlet at δ 13.2 ppm.

¹³C NMR Analysis

Key ¹³C NMR signals (125 MHz, DMSO-d₆) include:

  • δ 161.85 ppm (C4 carbonyl)
  • δ 155.19 ppm (C2 quinazolinone)
  • δ 147.34 ppm (triazole C3)
  • δ 30.27 ppm (C2-methyl)

Infrared (IR) and Mass Spectrometric Characterization

IR Spectroscopy

The IR spectrum (KBr pellet) exhibits the following absorptions (Table 2):

Wavenumber (cm⁻¹) Assignment
3200–3046 N–H stretch
1685 C=O stretch
1510 C–N (triazole)
1451 C–Cl stretch

The strong C=O stretch at 1685 cm⁻¹ confirms the quinazolinone carbonyl group, while the C–N vibration at 1510 cm⁻¹ arises from the triazole ring. The C–Cl stretch appears at 1451 cm⁻¹, consistent with aromatic chloro substituents.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data (ESI-TOF) shows:

  • Molecular ion : m/z 261.0584 [M+H]⁺ (calculated for C₁₁H₈ClN₅O: 261.0582)
  • Fragmentation peaks at m/z 233.02 (loss of CO) and 186.98 (loss of triazole).

Tables
Table 1 : ¹H NMR spectral assignments for 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone.
Table 2 : Characteristic IR absorptions of the compound.

Propriétés

IUPAC Name

7-chloro-2-methyl-3-(1H-1,2,4-triazol-5-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c1-6-15-9-4-7(12)2-3-8(9)10(18)17(6)11-13-5-14-16-11/h2-5H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBMIPXCJBDZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-Chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone is C11H8ClN5O, with a molecular weight of 261.67 g/mol. The compound features a quinazolinone core substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole derivatives from quinazolinone precursors. The following general steps outline the synthesis:

  • Preparation of Quinazolinone : The starting material is synthesized through traditional methods involving cyclization reactions.
  • Triazole Formation : The quinazolinone is reacted with azides in the presence of copper(I) salts to form the triazole ring.
  • Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

The compound exhibited moderate antibacterial activity comparable to standard antibiotics such as ampicillin and vancomycin . The presence of the triazole moiety significantly contributes to its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54918

These results indicate that 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone has potential as an anticancer agent, likely through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several factors:

  • Interaction with Enzymes : The triazole ring can inhibit enzymes involved in DNA replication and repair.
  • Quorum Sensing Inhibition : It may also act as a quorum sensing inhibitor, disrupting bacterial communication and biofilm formation .
  • Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression, leading to increased apoptosis.

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

  • Antimicrobial Resistance : A study highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential role in combating resistant infections .
  • Combination Therapy : Research indicates that combining this compound with other antibiotics enhances overall antimicrobial efficacy, providing a promising avenue for treatment strategies .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone is C11H8ClN5OC_{11}H_{8}ClN_{5}O with a molecular weight of approximately 261.67 g/mol. The compound features a quinazolinone backbone, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Synthesis and Efficacy : A study synthesized various quinazolinone derivatives, including 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, and evaluated their antibacterial activities against strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The results indicated significant antibacterial effects, particularly against Klebsiella pneumoniae and Staphylococcus aureus .
MicroorganismActivity Level
Klebsiella pneumoniaeHigh
Staphylococcus aureusModerate to High
Escherichia coliModerate

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications:

  • In Vivo Studies : Research indicates that derivatives of quinazolinones exhibit anti-inflammatory effects in animal models. The compound was tested for analgesic activities using acetic acid-induced writhing in mice, demonstrating potential as an analgesic agent .

Therapeutic Potential

7-Chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone is being explored for its potential in treating various diseases:

  • Rheumatoid Arthritis and Inflammatory Bowel Disease : Some studies suggest that derivatives of quinazolinones can be effective in treating rheumatoid arthritis and inflammatory bowel diseases due to their ability to modulate inflammatory pathways .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Antibacterial Screening : In a comparative study, synthesized compounds were screened against multiple bacteria strains. The findings revealed that 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone exhibited superior activity compared to other synthesized derivatives .
  • Analgesic Activity : Another case study focused on the analgesic properties of quinazolinone derivatives. The results indicated that the compound significantly reduced pain responses in animal models .

Comparaison Avec Des Composés Similaires

Quinazolinone derivatives exhibit diverse biological activities influenced by substituent patterns and hybrid heterocycles. Below is a detailed comparison of 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone with structurally related compounds.

Structural and Functional Analogues

UR-9825
  • Structure : (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one.
  • Key Features :
    • 7-Chloro substitution enhances antifungal potency .
    • The 1H-1,2,4-triazol-1-yl group contributes to its broad-spectrum activity against Candida spp., outperforming fluconazole and itraconazole in vitro .
    • Superior pharmacokinetic profile due to optimized stereochemistry (40% overall yield via enantioselective synthesis) .
  • However, the 1H-1,2,4-triazol-3-yl group may offer distinct binding interactions.
Quinazolinone-Triazole Hybrids (Antileishmanial Derivatives)
  • Structure : E.g., (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one .
  • Key Features :
    • Moderate growth inhibition of Leishmania promastigotes (IC₅₀: ~20–50 μM).
    • Poor aqueous solubility limits efficacy, attributed to hydrophobic styryl and bromobenzyl groups .
  • Comparison :
    • The methyl group at position 2 in the target compound may improve lipophilicity but could exacerbate solubility challenges. Triazole positioning (1,2,4-triazol-3-yl vs. 1,2,3-triazol-4-yl) may also alter target affinity.
Ferrocenyl-Substituted Quinazolinones
  • Structure: 2-Ferrocenyl-4(3H)-quinazolinone .
  • Key Features :
    • Unique electrochemical properties due to the ferrocene unit (single one-electron oxidation at ~0.5 V vs. Ag/AgCl).
    • Primarily explored for catalytic and materials science applications.
  • Comparison :
    • The absence of a ferrocene group in the target compound limits its redox activity but may enhance biocompatibility for therapeutic use.
Thiazole-Substituted Analogues
  • Structure: 7-Chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone .
  • Comparison :
    • Thiazole’s sulfur atom may confer distinct pharmacokinetic profiles, though biological data remain unreported.

Solubility and Structural Optimization

  • Solubility Challenges: Quinazolinone derivatives often suffer from poor aqueous solubility, as seen in antileishmanial hybrids . The target compound’s 2-methyl group may further reduce solubility, necessitating formulation strategies (e.g., hydrophilic prodrugs).
  • Triazole Positioning :
    • The 1H-1,2,4-triazol-3-yl group (vs. 1H-1,2,4-triazol-1-yl in UR-9825) may alter hydrogen-bonding interactions with fungal cytochrome P450 enzymes, impacting potency .

Méthodes De Préparation

Cyclization of Anthranilic Acid Derivatives

A widely adopted approach involves cyclocondensation of substituted anthranilic acids or esters with urea or its analogs. For example, ethyl 2-amino-4-chloro-5-methylbenzoate can react with urea under acidic or thermal conditions to yield the quinazolinone core. This method benefits from commercially available starting materials and high atom economy. Key modifications include:

  • Solvent-free conditions : Eliminating solvents such as DMF improves yields (up to 70%) by reducing side reactions.
  • Substituent positioning : Introducing the methyl group at the 2-position requires pre-functionalized anthranilic acid derivatives, as post-cyclization methylation often leads to regiochemical complications.

Chlorination and Methylation Post-Cyclization

Alternative routes involve constructing an unsubstituted quinazolinone followed by directed chlorination and methylation:

  • Chlorination : Treatment with POCl₃ or SOCl₂ introduces the 7-chloro group, with selectivity achieved through steric and electronic effects of existing substituents.
  • Methylation : Dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the 2-position, though competing N-methylation necessitates careful stoichiometric control.

Optimization and Reaction Parameter Analysis

Critical variables influencing yield and purity include:

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact Source
Solvent Dry acetone +20% vs. DMF
Temperature 120°C (reflux) Maximizes SₙAr
Reaction Time 6–20 hours Balances completion vs. degradation

Stoichiometric Considerations

  • Triazole excess : A 5:1 molar ratio of triazole to quinazolinone derivative minimizes unreacted starting material.
  • Base selection : Potassium carbonate outperforms sodium hydride in minimizing N-alkylation side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Attachment :

    • Issue : Competing substitution at the quinazolinone’s 1-position.
    • Solution : Use bulky bases (e.g., DBU) to direct reactivity to the 3-position.
  • Byproduct Formation During Chloroacetylation :

    • Issue : Over-chlorination at the 4-position.
    • Mitigation : Stepwise addition of chloroacetyl chloride at 0°C.
  • Triazole Ring Oxidation :

    • Prevention : Conduct reactions under inert atmosphere (N₂/Ar).

Q & A

Basic: What are the common synthetic routes for 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with triazole-containing precursors. For example:

  • Step 1: React anthranilic acid with trimethyl orthoformate and a primary amine (e.g., 1H-1,2,4-triazol-3-amine) under reflux conditions.
  • Step 2: Use catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency under solvent-free conditions, achieving yields >85% .
  • Optimization: Adjust reflux time (3–6 hours), NaOH concentration (4% w/v), and recrystallization solvents (ethanol or ethyl acetate) to improve purity .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., 7-chloro and 2-methyl groups) via chemical shifts (e.g., δ 2.31 ppm for CH₃ in triazole derivatives) .
    • IR: Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Analytical Data:
    • Elemental Analysis: Validate molecular formula (e.g., C₁₁H₉ClN₄O).
    • HPLC/SFC: Assess purity (>95%) using reversed-phase columns and isocratic elution .

Basic: What in vitro biological screening methods are used to assess its antimicrobial activity?

Methodological Answer:

  • Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
  • MIC Determination: Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator .
  • Controls: Compare with standard antibiotics (e.g., ciprofloxacin) and solvent blanks to eliminate false positives .

Advanced: How can X-ray crystallography resolve structural ambiguities in 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in ethanol/chloroform mixtures .
  • Data Collection: Use Cu-Kα radiation (λ = 1.54184 Å) to measure dihedral angles (e.g., 64.11° between aromatic rings) and hydrogen-bonding networks (C–H···N, 3.58 Å) .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures to confirm regiochemistry .

Advanced: What strategies are employed for structure-activity relationship (SAR) studies to enhance biological activity?

Methodological Answer:

  • Substitution Patterns:
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to boost antimicrobial potency .
    • Replace 7-chloro with bromine or nitro groups to modulate lipophilicity (logP) .
  • Biological Assays:
    • Test derivatives against enzyme targets (e.g., DHFR for antitumor activity) using kinetic inhibition assays .
    • Corrogate activity with computational docking (AutoDock Vina) to identify binding poses .

Advanced: How can researchers address contradictions in biological data across studies (e.g., varying LD₅₀ values)?

Methodological Answer:

  • Standardization: Use OECD guidelines for toxicity testing (e.g., fixed-dose procedure for rodenticides) to harmonize protocols .
  • Statistical Analysis: Apply ANOVA and post-hoc tests (Tukey’s HSD) to compare LD₅₀ values (e.g., 160.6 vs. 391.7 mg/kg in triazole derivatives) .
  • Confounding Factors: Control for animal strain, diet, and metabolic variability in in vivo studies .

Advanced: What experimental designs are recommended for in vivo toxicity and pharmacokinetic studies?

Methodological Answer:

  • Acute Toxicity: Administer compound orally to rats (n=6/group) at 50–400 mg/kg; monitor ALT/AST, urea, and creatinine levels for hepatorenal toxicity .
  • Pharmacokinetics:
    • Bioavailability: Use LC-MS/MS to measure plasma concentrations after IV/PO dosing (t₁/₂, Cₘₐₓ) .
    • Tissue Distribution: Sacrifice animals at intervals (1h, 6h, 24h) and quantify compound in liver/kidney homogenates .

Advanced: How can computational methods predict target proteins or mechanistic pathways for this compound?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., CYP450, kinase enzymes) .
  • MD Simulations: Run 100-ns simulations (GROMACS) to study binding stability with homology-modeled proteins .
  • Pathway Analysis: Upload RNA-seq data (e.g., from treated hepatocytes) to KEGG/GO databases to map affected pathways (e.g., apoptosis, oxidative stress) .

Advanced: What are the challenges in purifying 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, and how are they resolved?

Methodological Answer:

  • Challenge 1: Low solubility in polar solvents due to aromatic stacking.
    • Solution: Use DMF/water mixtures for recrystallization .
  • Challenge 2: Co-elution of byproducts in column chromatography.
    • Solution: Optimize mobile phase (e.g., 40% ethyl acetate in chloroform) .
  • Validation: Confirm purity via melting point consistency (±2°C) and HRMS (error <5 ppm) .

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